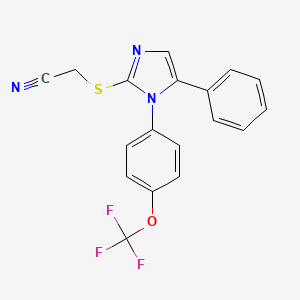

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with phenyl and trifluoromethoxyphenyl groups

Métodos De Preparación

The synthesis of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactionsThe final step involves the addition of the thioacetonitrile group under specific reaction conditions, such as the use of a base and a suitable solvent .

Análisis De Reacciones Químicas

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antibacterial Activity

- Recent studies have demonstrated that imidazole derivatives, including those similar to 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile, exhibit significant antibacterial properties. For instance, compounds with imidazole scaffolds have been shown to inhibit the enzyme FabK in Clostridioides difficile, leading to promising antibacterial activity in the low micromolar range .

Compound Target IC50 (μM) Activity This compound FabK 0.10 - 0.24 Antibacterial -

Anticancer Potential

- The imidazole core is known for its role in various anticancer agents. Studies have indicated that modifications to the imidazole ring can lead to enhanced activity against cancer cell lines. For example, compounds derived from imidazole have been linked to the inhibition of protein kinases involved in cancer progression .

- Antimicrobial Resistance

Case Studies

Case Study 1: Inhibition of Clostridioides difficile

In a study published in 2023, researchers synthesized several phenylimidazole derivatives and evaluated their activity against the FabK enzyme from C. difficile. The compound exhibited strong inhibition with an IC50 value significantly lower than previously reported compounds, demonstrating its potential as a therapeutic agent against this pathogen .

Case Study 2: Anticancer Activity in Cell Lines

Another study focused on evaluating the cytotoxic effects of imidazole derivatives on various cancer cell lines. The findings suggested that modifications to the imidazole structure could enhance selectivity and potency against specific cancer types, indicating that compounds like this compound could be further developed for anticancer therapies .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar compounds include other imidazole derivatives with different substituents. For example:

2-((5-phenyl-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

2-((5-phenyl-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile: The presence of a chlorine atom instead of the trifluoromethoxy group can alter its reactivity and interactions. The uniqueness of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects.

Actividad Biológica

The compound 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a novel imidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a trifluoromethoxy group, which is known to enhance the lipophilicity and biological activity of compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that similar imidazole derivatives possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, although further research is needed to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific inflammatory enzymes |

Case Studies

Several case studies have evaluated the biological activity of imidazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential .

- Cancer Cell Apoptosis : Research involving various cancer cell lines indicated that compounds with similar structures could significantly reduce cell viability through apoptosis induction mechanisms, with IC50 values ranging from 5 to 15 µM .

- Inflammatory Response Modulation : Another study highlighted the ability of related compounds to inhibit pro-inflammatory cytokine production in vitro, suggesting a potential role in managing inflammatory diseases .

Propiedades

IUPAC Name |

2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3OS/c19-18(20,21)25-15-8-6-14(7-9-15)24-16(13-4-2-1-3-5-13)12-23-17(24)26-11-10-22/h1-9,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNXHKAHAHALFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.